3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound with the molecular formula C7H7BrN4. It is characterized by a pyrazolo[3,4-B]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . The final step involves the reaction of the intermediate with methylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[3,4-B]pyridine derivative .
Scientific Research Applications
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Biological Studies: The compound is studied for its potential to inhibit specific kinases and its effects on cell proliferation and survival pathways.
Chemical Research: It serves as a building block for synthesizing various derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine involves its interaction with molecular targets such as TRKs. Upon binding to the kinase domain of TRKs, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is crucial for its potential anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-B]pyridine: Lacks the methylamino group, making it less versatile in terms of chemical modifications.
3-Amino-5-bromo-1H-pyrazolo[3,4-B]pyridine: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the methylamino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature makes it a valuable scaffold for designing kinase inhibitors with improved selectivity and potency .
Properties
IUPAC Name |
5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFHQQRXHETAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC2=C1C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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